molecular formula C20H36O2 B13797727 Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol

Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol

Cat. No.: B13797727
M. Wt: 308.5 g/mol
InChI Key: JVLOQPOJKYSOJJ-UHFFFAOYSA-N
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Description

Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol is a complex organic compound with the molecular formula C20H36O2 It is characterized by its intricate structure, which includes multiple rings and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced technologies such as continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-
  • ent-Manoyl oxide
  • 13-epi-Manoyl oxide

Uniqueness

Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol is unique due to its specific structural features and the presence of multiple methyl groups

Properties

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

2-(3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl)ethanol

InChI

InChI=1S/C20H36O2/c1-17(2)9-6-10-19(4)15(17)8-12-20(5)16(19)7-11-18(3,22-20)13-14-21/h15-16,21H,6-14H2,1-5H3

InChI Key

JVLOQPOJKYSOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)CCO)C)C)C

Origin of Product

United States

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